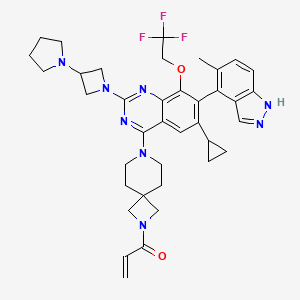
Bromo-PEG8-CH2COOtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo-PEG8-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. It is primarily used in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-PEG8-CH2COOtBu involves the reaction of a PEG-based compound with a brominating agent and a tert-butyl ester. The general synthetic route includes:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.
Bromination: The PEGylated compound is then reacted with a brominating agent to introduce the bromo group.
Esterification: Finally, the compound undergoes esterification with tert-butyl ester to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Controlled Bromination: Bromination under controlled conditions to ensure high yield and purity.
Esterification and Purification: Esterification followed by purification steps such as crystallization or chromatography to obtain the final product
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG8-CH2COOtBu undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are used for ester hydrolysis
Major Products
Substituted PEG Compounds: Products of substitution reactions.
Carboxylic Acids: Products of ester hydrolysis
Scientific Research Applications
Bromo-PEG8-CH2COOtBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Industry: Utilized in the production of specialized chemicals and reagents for research purposes
Mechanism of Action
Bromo-PEG8-CH2COOtBu functions as a linker in PROTAC molecules, which contain two different ligands connected by the linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG4-CH2COOtBu: A shorter PEG chain variant.
Bromo-PEG12-CH2COOtBu: A longer PEG chain variant.
Bromo-PEG8-CH2COOH: Similar structure but with a carboxylic acid group instead of a tert-butyl ester
Uniqueness
Bromo-PEG8-CH2COOtBu is unique due to its optimal PEG chain length, which provides a balance between solubility and linker flexibility. This makes it particularly suitable for the synthesis of PROTAC molecules with desirable pharmacokinetic properties .
Properties
Molecular Formula |
C22H43BrO10 |
|---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C22H43BrO10/c1-22(2,3)33-21(24)20-32-19-18-31-17-16-30-15-14-29-13-12-28-11-10-27-9-8-26-7-6-25-5-4-23/h4-20H2,1-3H3 |
InChI Key |
RASVTCSXSQJNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[Leu3]-Oxytocin](/img/structure/B12424048.png)
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)

![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)

